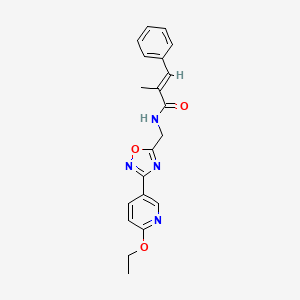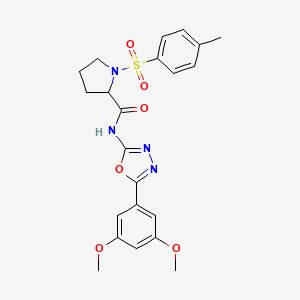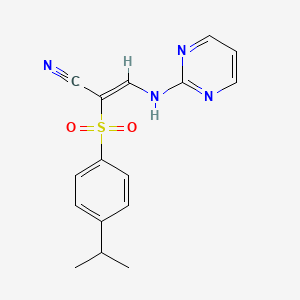
(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a basic aromatic heterocycle, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating ethoxy group on the pyridine ring and the electron-withdrawing acrylamide group could create interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and oxadiazole rings, as well as the acrylamide group. The pyridine ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The oxadiazole ring is also stable and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings has been explored, with some compounds showing significant insecticidal activities against diamondback moth (Plutella xylostella). This suggests potential applications in developing new pesticides (Qi et al., 2014). Similarly, compounds based on 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential use in pharmaceuticals (Dey et al., 2022).
Anticancer and Antimicrobial Agents
Research has also focused on the synthesis of oxadiazole analogues for their antiproliferative and antimicrobial activities. Some of these compounds have shown selective anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (Ahsan & Shastri, 2015). Additionally, the development of compounds with oxadiazole rings for antimicrobial use has been reported, with some showing potent activity, suggesting applications in combating microbial resistance (Gaonkar et al., 2006).
Molecular Characterization and Design
The structural characterization of compounds containing 1,2,4-oxadiazole and related heterocycles has been a subject of interest, aiding in the understanding of their bioactive properties. For instance, crystallographic studies provide insights into the molecular configuration that could inform the design of more effective compounds (Liu et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-26-17-10-9-16(12-21-17)19-23-18(27-24-19)13-22-20(25)14(2)11-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,25)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDHGBFHFZDTF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)
![5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2796322.png)




![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2796335.png)
![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)



![2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2796342.png)